The compound is derived from the natural hormone vasopressin, which is produced in the hypothalamus and released by the posterior pituitary gland. The modification to d[Arg4]AVP involves substituting the fourth amino acid (arginine) to enhance its pharmacological profile.
d[Arg4]AVP is classified as a peptide hormone and falls under the category of antidiuretic agents. It is also recognized as a potential therapeutic agent in conditions related to water balance and blood pressure.
The synthesis of d[Arg4]AVP typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a resin-bound peptide chain.
d[Arg4]AVP has a molecular formula of CHNOS and features a cyclic structure typical of peptide hormones. Its specific structure includes:
The molecular weight of d[Arg4]AVP is approximately 1,073.2 g/mol. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
d[Arg4]AVP participates in various biochemical reactions primarily involving receptor binding and signal transduction pathways.
d[Arg4]AVP exerts its effects through specific binding to vasopressin receptors, primarily V2 receptors located in the kidneys.
Upon binding, d[Arg4]AVP activates adenylate cyclase via G-proteins, increasing cyclic adenosine monophosphate levels. This cascade enhances aquaporin-2 channel insertion into the renal collecting ducts, promoting water reabsorption and concentrating urine.
Thermal stability studies indicate that d[Arg4]AVP retains activity over a wide temperature range but may degrade at elevated temperatures or prolonged exposure to light.
d[Arg4]AVP has several applications in research and clinical settings:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3